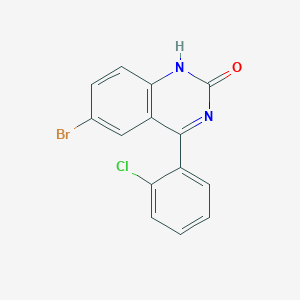

6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-(2-chlorophenyl)-1H-quinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2O/c15-8-5-6-12-10(7-8)13(18-14(19)17-12)9-3-1-2-4-11(9)16/h1-7H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVHRACDDIDTBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=O)NC3=C2C=C(C=C3)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 4 2 Chlorophenyl Quinazolin 2 Ol and Its Analogues

General Synthetic Routes to Quinazolin-2-ols and Quinazolin-2(1H)-ones

Quinazolin-2-ols exist in tautomeric equilibrium with the more stable quinazolin-2(1H)-one form. The synthesis of this core structure is well-established and typically begins with derivatives of anthranilic acid. nih.govresearchgate.net Common precursors include anthranilic acid itself, anthranilamide, isatoic anhydride, or o-aminobenzonitriles. nih.govacs.org

One of the foundational methods is the Niementowski quinazolinone synthesis, which involves the condensation of anthranilic acid with formamide (B127407) at elevated temperatures. researchgate.net More versatile approaches that allow for substitution at the 2-position involve the reaction of anthranilic acid derivatives with other reagents. For instance, reacting 2-aminobenzonitriles with carbon dioxide under supercritical conditions or in the presence of a base provides a route to quinazoline-2,4(1H,3H)-diones, which can be further modified. acs.org Another common strategy involves the cyclization of 2-aminobenzamides with various carbonyl compounds or their equivalents. mdpi.commdpi.com For example, 2-aminobenzamide (B116534) can be reacted with aldehydes to yield 2-substituted quinazolin-4(3H)-ones. mdpi.com These general methods provide the foundational quinazoline (B50416) ring system, which can then be functionalized.

Targeted Synthesis of the 6-Bromo-4-(2-chlorophenyl)quinazoline Core

The specific synthesis of 6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol requires precise control over the introduction of the bromine atom at the C-6 position and the 2-chlorophenyl group at the C-4 position, followed by the formation of the heterocyclic ring.

The introduction of a bromine atom at the C-6 position is typically achieved by starting with a pre-brominated precursor. The most common starting material for this purpose is 5-bromoanthranilic acid. nih.govnih.gov This compound can be synthesized by the direct bromination of anthranilic acid using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile. nih.gov Using 5-bromoanthranilic acid as the starting block ensures that the bromine atom is correctly positioned in the final quinazoline product. nih.govnih.gov This precursor can then be carried through various cyclization reactions to form the desired 6-bromoquinazolinone core. nih.gov

Attaching the 2-chlorophenyl group at the C-4 position is a critical step. One effective strategy involves the palladium-catalyzed arylation of a 6-bromoquinazolin-4-one precursor. organic-chemistry.org In this approach, the hydroxyl group at C-4 (in the quinazolin-4-one tautomer) is first activated in situ, for example, by converting it to a tosylate using p-toluenesulfonyl chloride (TsCl). organic-chemistry.org This activated intermediate can then undergo a Suzuki-Miyaura cross-coupling reaction with 2-chlorophenylboronic acid in the presence of a palladium catalyst like PdCl2(PPh3)2 to form the C-C bond at the C-4 position. organic-chemistry.org

An alternative route involves constructing a 6-bromo-4-chloroquinazoline (B1286153) intermediate. chemicalbook.com This highly reactive intermediate can then undergo nucleophilic aromatic substitution or cross-coupling reactions. For instance, reaction with 2-chlorophenylboronic acid under Suzuki conditions would yield the desired 4-aryl product.

The final ring system can be formed through several pathways. A plausible synthetic route for this compound could start from 5-bromoanthranilic acid. This acid can be converted to the corresponding 6-bromo-2-phenyl-1,3,4-benzoxazinone. researchgate.net Subsequent reaction of this benzoxazinone (B8607429) with a nitrogen source like ammonia (B1221849) or urea (B33335) would lead to the formation of the quinazolinone ring.

To incorporate the 2-chlorophenyl group at C-4 and form the quinazolin-2-ol (B1296456), a more tailored approach is needed. One could envision a pathway starting from 2-amino-5-bromobenzonitrile. Reaction with 2-chlorobenzoyl chloride could yield an amide intermediate, which upon cyclization would form the 6-bromo-4-(2-chlorophenyl)quinazolinone skeleton. The final structure would exist as the quinazolin-2-ol tautomer.

Advanced Metal-Catalyzed Cross-Coupling Reactions in Quinazoline Chemistry

The halogen atom, particularly the bromine at C-6, on the quinazoline core serves as a versatile handle for further molecular diversification through metal-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide array of complex analogues. nih.govmdpi.com

Palladium-catalyzed cross-coupling reactions are instrumental in the late-stage functionalization of halogenated quinazolines and quinazolinones. nih.govnih.gov

Suzuki-Miyaura Reaction: This is one of the most widely used methods for forming C-C bonds. wikipedia.orgnih.govlibretexts.org It involves the coupling of an organohalide (like a 6-bromoquinazoline) with an organoboron compound (such as an arylboronic acid) in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids. nih.govnih.gov For example, 6-bromoquinazolines can be coupled with various arylboronic acids to introduce diverse substituents at the C-6 position, enabling the exploration of structure-activity relationships. mdpi.comchim.it

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-Bromo-4-chloroquinazoline | Arylboronic Acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | High | mdpi.com |

| 2,4-Dichloro-6-bromoquinazoline | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | DME | Moderate | nih.gov |

| 4-Tosyloxyquinazoline | Arylboronic Acid | PdCl₂(PPh₃)₂ | K₂CO₃ | THF/H₂O | Good-Excellent | organic-chemistry.org |

Sonogashira Reaction: This reaction creates a C(sp²)-C(sp) bond by coupling a vinyl or aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org It typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The Sonogashira coupling has been extensively used to synthesize alkynylated quinazolines and quinazolinones. researchgate.netnih.gov The bromine at C-6 of the target compound can be readily coupled with various terminal alkynes to generate 6-alkynyl derivatives, which are valuable intermediates for further transformations or as final products in medicinal and materials chemistry. researchgate.netsnu.edu.in

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-Iodo-quinazolin-4-one | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | NEt₃ | DMF | High | researchgate.net |

| 4-Chloroquinazoline | Terminal Alkyne | Pd(PPh₃)₄, CuI | HNEt₂ | Not Specified | High | researchgate.net |

| 6-Halo-quinazolin-4(3H)-one | Terminal Alkyne | Pd(OAc)₂, SPhos, CuI | K₂CO₃ | DMF | Good | snu.edu.in |

Stille Reaction: The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. libretexts.orgyoutube.com While the toxicity of organotin compounds is a concern, the reaction is highly versatile and tolerant of a wide range of functional groups. nih.govlibretexts.org It has been successfully applied to the synthesis of polysubstituted quinazolines from their corresponding halogenated precursors, allowing for the introduction of various aryl and heteroaryl groups. nih.gov For instance, a 6-bromoquinazoline (B49647) could be coupled with a variety of (hetero)arylstannanes to generate complex biaryl structures. researchgate.net

| Substrate | Coupling Partner | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 5-Chlorotriazoloquinazoline | Heteroarylstannane | Pd(PPh₃)₄, CuI | DMF | 20-78% | nih.gov |

| 2-(Benzylsulfanyl)quinazolin-4(3H)-one | (Het)aryl tri-n-butylstannane | Pd₂(dba)₃, P(2-furyl)₃, CuTC | THF | Good | researchgate.net |

Regioselective Functionalization of Halogenated Quinazoline Intermediates

One common approach involves the use of a pre-brominated starting material, such as 5-bromoanthranilic acid. This intermediate can then be subjected to cyclization reactions to form the quinazoline core, ensuring the bromine atom is correctly positioned at the 6-position of the final molecule. For instance, the reaction of 5-bromoanthranilic acid with a suitable cyclizing agent can yield a 6-bromo-quinazolinone derivative, which can then be further functionalized.

Palladium-catalyzed cross-coupling reactions are instrumental in the regioselective introduction of aryl groups onto the quinazoline scaffold. For example, a 6-bromo-4-chloroquinazoline intermediate can undergo a selective Suzuki-Miyaura coupling reaction with an arylboronic acid at the more reactive 4-position. chemicalbook.com This selectivity is a key aspect of building complex quinazoline structures. While direct arylation of a 6-bromo-quinazolin-2-ol at the 4-position is less commonly reported, the conversion of a 4-oxo or 4-chloro group to the desired 4-aryl substituent is a more established strategy.

The table below summarizes key transformations in the regioselective functionalization of halogenated quinazolines.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 6-Bromo-4-chloroquinazoline | (2-chlorophenyl)boronic acid, Pd catalyst | 6-Bromo-4-(2-chlorophenyl)quinazoline | Suzuki-Miyaura Coupling |

| 5-Bromoanthranilic acid | Phenyl isothiocyanate | 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | Cyclocondensation |

| 2,4,7-Trichloroquinazoline | Arylboronic acid, Pd catalyst | 2,7-Dichloro-4-arylquinazoline | Selective Suzuki-Miyaura Coupling |

Synthesis of Polysubstituted Quinazoline Frameworks

The construction of polysubstituted quinazoline frameworks like this compound typically involves multi-step synthetic sequences. A plausible route would begin with the synthesis of a 6-bromo-2,4-quinazolinedione, which can be prepared from 5-bromoanthranilic acid. This intermediate then serves as a scaffold for the introduction of the 4-(2-chlorophenyl) group.

One potential synthetic strategy involves the conversion of the 4-oxo group of a 6-bromo-quinazolinedione to a 4-chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃). This 6-bromo-4-chloro intermediate is then susceptible to nucleophilic substitution or, more commonly, palladium-catalyzed cross-coupling reactions to introduce the 2-chlorophenyl group at the 4-position.

An alternative approach involves the synthesis of 6-bromo-2-styrylquinazolin-4(3H)-ones, which can then undergo a Suzuki-Miyaura cross-coupling with an arylboronic acid to introduce an aryl group at the 6-position. researchgate.net Although this exemplifies functionalization at the 6-position, similar principles can be applied to introduce substituents at other positions.

The following table outlines a hypothetical multi-step synthesis for a polysubstituted quinazoline, illustrating the general principles.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 5-Bromoanthranilic acid | Urea | 6-Bromoquinazoline-2,4(1H,3H)-dione |

| 2 | 6-Bromoquinazoline-2,4(1H,3H)-dione | POCl₃ | 6-Bromo-2,4-dichloroquinazoline |

| 3 | 6-Bromo-2,4-dichloroquinazoline | (2-chlorophenyl)boronic acid, Pd catalyst | 6-Bromo-4-(2-chlorophenyl)-2-chloroquinazoline |

| 4 | 6-Bromo-4-(2-chlorophenyl)-2-chloroquinazoline | H₂O/acid or base | 6-Bromo-4-(2-chlorophenyl)quinazolin-2(1H)-one |

Green Chemistry Approaches and Sustainable Synthetic Strategies for Quinazoline Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazoline derivatives to minimize environmental impact and improve efficiency. These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions.

One-pot syntheses are a cornerstone of green chemistry, as they reduce the number of steps, minimize waste from purification of intermediates, and save time and resources. For example, the synthesis of quinazolin-4(3H)-ones has been achieved in a one-pot reaction by the condensation of isatoic anhydride, an aldehyde, and ammonium (B1175870) acetate (B1210297) in ethanol. derpharmachemica.com

The use of greener solvents, such as water or deep eutectic solvents (DES), is another important aspect. researchgate.net Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool in the green synthesis of quinazolines. Microwave irradiation can significantly reduce reaction times, improve yields, and often allows for solvent-free reactions. researchgate.net

Furthermore, the development of catalyst-free reaction conditions contributes to the sustainability of synthetic processes. The synthesis of 2-substituted quinazolin-4(3H)-ones has been reported under catalyst-free conditions, which simplifies the purification process and avoids the use of potentially toxic and expensive metal catalysts. derpharmachemica.com

The table below highlights some green chemistry approaches applicable to quinazoline synthesis.

| Green Chemistry Principle | Application in Quinazoline Synthesis | Example |

| Atom Economy | One-pot multi-component reactions | Condensation of isatoic anhydride, aldehyde, and ammonium acetate derpharmachemica.com |

| Safer Solvents | Use of water or deep eutectic solvents | Synthesis in choline (B1196258) chloride:urea (a DES) researchgate.net |

| Energy Efficiency | Microwave-assisted synthesis | Rapid synthesis of 3-substituted-quinazolin-4(3H)-ones researchgate.net |

| Catalysis | Use of reusable or non-toxic catalysts, or catalyst-free reactions | Catalyst-free condensation reactions derpharmachemica.com |

Spectroscopic and Structural Characterization of 6 Bromo 4 2 Chlorophenyl Quinazolin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of molecular frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons on the quinazoline (B50416) and the 2-chlorophenyl rings. The protons on the quinazoline core, particularly those in proximity to the bromine and nitrogen atoms, will experience characteristic downfield shifts. The protons on the 2-chlorophenyl group will also exhibit a complex splitting pattern due to their ortho, meta, and para relationships and the influence of the chlorine substituent. The -OH proton at the 2-position is expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Expected ¹H NMR Chemical Shift Ranges for 6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Quinazoline-H5 | 7.5 - 8.5 | d |

| Quinazoline-H7 | 7.5 - 8.5 | dd |

| Quinazoline-H8 | 7.5 - 8.5 | d |

| Chlorophenyl-H | 7.0 - 8.0 | m |

| OH | Variable | br s |

Note: This is a predicted data table based on analogous compounds. d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbon atoms of the quinazoline ring system will resonate at characteristic chemical shifts, with the carbon bearing the bromine atom (C6) and the carbons adjacent to the nitrogen atoms (C2, C4, C8a) showing distinct values. The C2 carbon, being attached to an oxygen atom, is expected to be significantly downfield. The carbons of the 2-chlorophenyl ring will also have predictable chemical shifts, influenced by the chlorine substituent.

Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C2 | 160 - 170 |

| C4 | 145 - 155 |

| C4a | 120 - 130 |

| C5 | 125 - 135 |

| C6 | 115 - 125 |

| C7 | 130 - 140 |

| C8 | 115 - 125 |

| C8a | 140 - 150 |

| Chlorophenyl-C | 120 - 140 |

Note: This is a predicted data table based on analogous compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the complete connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in confirming the proton assignments within the quinazoline and chlorophenyl ring systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the direct assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This powerful technique is crucial for establishing the connectivity between different parts of the molecule, for instance, linking the 2-chlorophenyl ring to the C4 position of the quinazoline core.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR)

Vibrational spectroscopy, particularly Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the quinazolinone tautomer, which is in equilibrium with the quinazolin-2-ol (B1296456) form, would likely appear in the range of 1700-1650 cm⁻¹. Aromatic C-H stretching vibrations are expected to be observed around 3100-3000 cm⁻¹, while aromatic C=C stretching vibrations will produce a series of bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations of the quinazoline ring would also contribute to this region. The C-Br and C-Cl stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch | 3400 - 3200 |

| C=O Stretch (keto tautomer) | 1700 - 1650 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-N Stretch | 1350 - 1250 |

| C-Br Stretch | 700 - 500 |

| C-Cl Stretch | 800 - 600 |

Note: This is a predicted data table based on analogous compounds.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Composition

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the mass-to-charge ratio (m/z) of an ion can be measured with very high accuracy, allowing for the unambiguous determination of its molecular formula.

The molecular formula of this compound is C₁₄H₈BrClN₂O, which corresponds to a molecular weight of approximately 335.583 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to this mass. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks with specific intensity ratios, which is a definitive indicator of the presence of these halogens.

HRMS would provide an exact mass measurement of the molecular ion, which can be used to confirm the elemental composition. For C₁₄H₈⁷⁹Br³⁵ClN₂O, the calculated exact mass would be a key piece of data for structural confirmation. Fragmentation patterns observed in the mass spectrum would also provide valuable structural information, revealing the loss of specific functional groups or parts of the molecule.

Isotopic Pattern for the Molecular Ion of this compound

| Ion | m/z (approx.) | Relative Abundance |

| [M]⁺ (⁷⁹Br, ³⁵Cl) | 334 | High |

| [M+2]⁺ (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl) | 336 | High |

| [M+4]⁺ (⁸¹Br, ³⁷Cl) | 338 | Medium |

Note: This is a predicted data table based on the natural isotopic abundances of Br and Cl.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated.

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related quinazoline structures allows for predictions about its solid-state conformation. It is expected that the quinazoline ring system is largely planar. The 2-chlorophenyl group at the 4-position would be twisted out of the plane of the quinazoline ring to minimize steric hindrance. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the hydroxyl group at the 2-position and potentially other weak intermolecular interactions such as π-π stacking between the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Investigations

Due to a lack of specific experimental data for the UV-Vis absorption and photophysical properties of this compound, this section will discuss the general characteristics of the quinazolinone scaffold and data from closely related analogs. The quinazolinone core is known to be a versatile fluorophore, with its derivatives exhibiting a range of photophysical behaviors, including fluorescence, sensitivity to environmental polarity, and pH.

The electronic absorption and emission spectra of quinazolinone derivatives are influenced by the nature and position of substituents on the heterocyclic and phenyl rings. These substituents can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn affects the Stokes shift, quantum yield, and fluorescence lifetime.

For instance, a structurally similar compound, 6-Bromo-1-methyl-4-phenyl-2(1H)-quinazolinone , has been analyzed, and its UV-Vis spectral data is available in the NIST Chemistry WebBook. While the full photophysical profile is not detailed, the absorption maxima provide insight into the electronic transitions of this class of compounds.

Certain quinazolinone derivatives have been developed as fluorescent probes. rsc.org For example, some conjugated quinazolinones display absorption maxima in the range of 420–540 nm and emission maxima between 500–600 nm. rsc.org The fluorescence of these compounds can be significantly enhanced in viscous media, a phenomenon attributed to the restriction of intramolecular rotation. rsc.org Furthermore, the presence of an NH group can render these molecules sensitive to pH, with notable fluorescence enhancement in alkaline conditions. rsc.org

The photophysical properties of 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones have been studied in different solvents, revealing fluorescence in the blue-green region. researchgate.net Some derivatives in this class have shown high quantum yields, underscoring the potential of the quinazolinone scaffold in the development of efficient fluorescent materials. researchgate.net

Another related class of compounds, thiazolo[2,3-b]quinazolinones, has been investigated for their fluorogenic properties. A representative compound from this series exhibited two strong absorption bands at 286 nm and 404 nm, which are attributed to π → π* and n → π* transitions, respectively. nih.gov The fluorescence emission maximum for this derivative was observed at 460 nm. nih.gov

The following table summarizes the available spectroscopic data for analogous compounds to provide a comparative overview.

| Compound | Absorption Maxima (λmax) | Emission Maxima (λem) | Solvent/Conditions |

| Conjugated Quinazolinones rsc.org | 420-540 nm | 500-600 nm | Various polarities |

| Thiazolo[2,3-b]quinazolinone derivative nih.gov | 286 nm, 404 nm | 460 nm | H2O:MeOH (20:80 v/v) |

| 2-(2'-aminophenyl)-4(3H)-quinazolinone (APQ) nih.gov | Not specified | ~500 nm | Not specified |

It is important to note that the substitution pattern on the quinazolinone core, including the presence of bromine and a 2-chlorophenyl group as in the title compound, would be expected to influence the precise absorption and emission wavelengths, as well as the quantum yield and other photophysical parameters. Halogen atoms can introduce spin-orbit coupling, which may affect the rates of radiative and non-radiative decay processes. The steric and electronic effects of the 2-chlorophenyl group at the 4-position would also play a crucial role in determining the molecule's conformation and, consequently, its electronic properties.

Computational Chemistry and Theoretical Investigations of 6 Bromo 4 2 Chlorophenyl Quinazolin 2 Ol

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and molecular geometry of complex organic molecules like 6-bromo-4-(2-chlorophenyl)quinazolin-2-ol. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance between accuracy and computational cost.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this process involves finding the minimum energy conformation. The quinazoline (B50416) ring system is largely planar, but the rotational barrier around the C4-C(phenyl) bond is of particular interest.

Conformational analysis of similar 4-phenyl-quinazolin-2-one derivatives reveals that the dihedral angle between the quinazoline and phenyl rings is influenced by the nature of the substituents. In the case of this compound, the presence of the ortho-chloro substituent on the phenyl ring is expected to induce steric hindrance, leading to a non-coplanar arrangement of the two rings. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can precisely predict this dihedral angle. researchgate.net For a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the DFT-optimized structure was found to be in good agreement with experimental X-ray diffraction data, underscoring the reliability of this theoretical approach. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Substituted Quinazolinone Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C4-C(phenyl) | 1.49 | - | - |

| C6-Br | 1.90 | - | - |

| C2'-Cl | 1.74 | - | - |

| C2-N1-C8a | - | 121.5 | - |

| N1-C2-N3 | - | 116.0 | - |

| C4-C4a-C5 | - | 119.8 | - |

| Quinazoline-Phenyl | - | - | ~45-60 |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar structures. The dihedral angle is an approximation based on steric considerations.

DFT calculations are highly effective in predicting spectroscopic parameters. The vibrational frequencies of this compound can be computed and correlated with experimental infrared (IR) and Raman spectra. These calculations can aid in the assignment of vibrational modes to specific functional groups within the molecule. For a similar quinazolin-4-one derivative, theoretical vibrational frequencies calculated using the B3LYP method showed good agreement with experimental data. researchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts are another key property that can be accurately predicted using DFT, typically with the Gauge-Including Atomic Orbital (GIAO) method. nih.gov By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra are invaluable for the structural elucidation of newly synthesized compounds and for resolving ambiguities in experimental data. ruc.dk

Table 2: Predicted ¹³C NMR Chemical Shifts for a Representative Quinazolinone Backbone

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 152.3 |

| C4 | 162.2 |

| C4a | 120.9 |

| C5 | 125.8 |

| C6 | 127.7 |

| C7 | 134.6 |

| C8 | 126.6 |

| C8a | 148.7 |

Note: These values are based on the unsubstituted 2-phenylquinazolin-4(3H)-one and serve as a reference for the expected chemical shifts in the target molecule. mdpi.com Substituent effects from the bromine and chlorine atoms will cause deviations in these values.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and spatial distributions are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For quinazoline derivatives, the HOMO is typically distributed over the quinazoline ring and the phenyl substituent, while the LUMO is often localized on the quinazoline core. researchgate.net In this compound, the electron-withdrawing nature of the bromine and chlorine atoms is expected to lower the energies of both the HOMO and LUMO. The HOMO-LUMO gap for a similar bromo-substituted heterocyclic compound was calculated to be 4.343 eV, suggesting significant stability. nih.gov

Table 3: Representative Frontier Molecular Orbital Energies for a Halogenated Heterocycle

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.2 |

| HOMO-LUMO Gap | 4.3 |

Note: These values are illustrative and based on a comparable bromo-substituted aromatic system. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor).

For this compound, the MEP surface would show negative potential around the oxygen and nitrogen atoms, making them susceptible to electrophilic attack. The hydrogen atoms would exhibit positive potential. A particularly interesting feature of halogenated aromatic compounds is the presence of a region of positive electrostatic potential on the outermost portion of the halogen atom, known as a "sigma-hole" (σ-hole). researchgate.net This positive region on the bromine atom in the target molecule could lead to attractive interactions with nucleophiles, a phenomenon known as halogen bonding. semanticscholar.org

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Theoretical calculations of BDEs are important for understanding the stability of chemical bonds and for predicting the regioselectivity of certain chemical reactions, such as palladium-catalyzed cross-coupling reactions.

For halogenated quinazolines, the C-X (where X is a halogen) BDE is influenced by the position of the halogen on the quinazoline ring. DFT calculations have shown that for chloroquinazolines, the C-Cl bond at the 4-position has the lowest BDE, followed by the 2-position. The C-Cl bonds on the fused phenyl ring have significantly higher BDEs. This trend in BDEs correlates with the experimental reactivity of these positions in cross-coupling reactions. A similar trend would be expected for the bromo-substituted analogue, with the C-Br bond being weaker than the corresponding C-Cl bond.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the electronic excited states of molecules. rsc.org It allows for the prediction of electronic absorption and emission spectra, providing insights into the photophysical properties of a compound. nih.gov

For this compound, TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of its electronic transitions. This information corresponds to the absorption maxima (λ_max) in the UV-visible spectrum. By optimizing the geometry of the first excited state, it is also possible to simulate the fluorescence emission spectrum. Studies on similar quinazoline derivatives have used TD-DFT to understand their electronic spectra and the influence of substituents on their photophysical properties. nih.govbohrium.com These calculations can reveal the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different moieties.

Table 4: Representative Calculated Electronic Transition for a Substituted Quinazolinone

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | 3.65 | 340 | 0.45 |

| S₀ → S₂ | 4.10 | 302 | 0.12 |

| S₀ → S₃ | 4.52 | 274 | 0.28 |

Note: These values are illustrative and based on a comparable quinazolinone system, demonstrating the type of data obtained from TD-DFT calculations. nih.gov

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanism of ligands to their protein targets.

Molecular docking studies on 6-bromo-quinazoline derivatives have been conducted to predict their binding modes and affinities with various biological targets, including enzymes implicated in cancer. For instance, in studies involving Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, derivatives of 6-bromo-quinazoline have been docked into its active site to determine their binding energy.

One such study on 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one, a structurally related compound, revealed a binding energy of -6.7 kcal/mol. nih.govresearchgate.net This value indicates a strong and favorable interaction with the EGFR active site. The quinazolinone ring of these derivatives often positions itself within the binding pocket, allowing for crucial interactions with key residues. nih.gov For mutated EGFR, the quinazolinone ring has been observed to interact through π-stacking with residues like Lys745 and Met790. nih.gov

The following table summarizes the predicted binding affinities of representative 6-bromo-quinazoline derivatives against EGFR.

| Compound | Target | Binding Energy (kcal/mol) |

| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one (8a) | EGFR | -6.7 |

| A related 6-bromo-quinazoline derivative (8c) | EGFR | -5.3 |

This data is based on studies of structurally similar compounds and is presented for illustrative purposes.

The stability of the ligand-target complex is governed by a network of intermolecular interactions. For 6-bromo-quinazoline derivatives, these interactions are crucial for their biological activity. Docking studies have revealed several key types of interactions:

Hydrogen Bonds: These are critical for anchoring the ligand within the active site. For example, the carbonyl group of the quinazolinone core can form hydrogen bonds with amino acid residues like Lys721. nih.gov

Hydrophobic Interactions: The aromatic rings of the quinazoline scaffold and its substituents engage in hydrophobic interactions with nonpolar residues in the target's binding pocket, such as Thr766, Leu764, and Val702. nih.gov

π-Interactions: These include π-π stacking, π-alkyl, and π-sulfur interactions. The quinazolinone ring and the phenyl group can participate in π-π stacking with aromatic residues like Phe699. nih.gov Additionally, π-sulfur interactions with residues like Met790 have been observed, which is a critical interaction for some EGFR inhibitors. nih.gov

The table below details the key intermolecular interactions observed for 6-bromo-quinazoline derivatives with EGFR.

| Interaction Type | Interacting Residues |

| Hydrogen Bonds | Cys773, Met769, Lys721 |

| Hydrophobic Interactions | Thr766, Thr830, Leu764, Phe699, Val702, Gly772, Ala719, Leu694, Leu820 |

| π-π or π-alkyl | Lys745, Met790, Asp855 |

| π-sulfur | Met790 |

This data is compiled from studies on analogous 6-bromo-quinazoline compounds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time. MD simulations have been performed on complexes of 6-bromo-quinazoline derivatives with their target proteins to assess their conformational stability. nih.govresearchgate.net

Another important aspect analyzed during MD simulations is the stability of hydrogen bonds formed between the ligand and the protein. The persistence of these bonds throughout the simulation further confirms the stability of the binding mode predicted by docking studies. nih.gov

In Silico Prediction Models for Biological Activity (e.g., PASS)

In silico prediction models, such as PASS (Prediction of Activity Spectra for Substances), are valuable tools for forecasting the biological activity of a compound based on its chemical structure. These programs analyze the structure of a molecule and compare it to a large database of known biologically active substances to predict a spectrum of potential biological activities.

For quinazolinone derivatives, computational tools like PASS are employed to predict a wide range of biological properties, including potential anthelmintic and antibacterial traits, drug-likeness, and bioactivity scores. While a specific PASS analysis for this compound is not publicly available, the general approach involves submitting the compound's structure to the prediction software, which then generates a list of probable biological activities with a corresponding probability score. This allows researchers to prioritize further experimental investigations into the most promising therapeutic applications of the compound.

Structure Activity Relationship Sar Studies of 6 Bromo 4 2 Chlorophenyl Quinazolin 2 Ol Analogues

Influence of Halogen Substitutions (Bromine at C-6, Chlorine on Phenyl Ring)

Halogen atoms play a significant role in modulating the physicochemical properties and biological activity of quinazoline (B50416) derivatives. mdpi.com Their presence can affect lipophilicity, electronic distribution, and metabolic stability, thereby influencing how the molecule interacts with its biological target.

The substitution of a halogen atom at the C-6 position of the quinazoline ring has been shown to enhance the anticancer effects of certain analogues. nih.gov Specifically, the presence of a bromine atom at C-6 is considered beneficial for antitumor activity. mdpi.commdpi.com In a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, the 6-bromo group was integral to the potent inhibitory activity observed against the Epidermal Growth Factor Receptor (EGFR). mdpi.com Similarly, studies on quinazolinone derivatives have shown that 6-bromo substitution can lead to potent anti-inflammatory activity. mdpi.com The introduction of halogens like bromine or iodine at the C-6 position of the main aromatic ring of quinazolinone has been found to significantly improve the antibacterial activity of some derivatives. nih.gov

The chlorine atom on the C-4 phenyl ring also exerts a significant influence. The position of the chlorine, particularly the ortho-substitution as seen in the parent compound, can introduce steric hindrance that affects the conformation of the molecule and its ability to bind to target sites. nih.gov In some series, the introduction of a chlorine atom on the phenyl ring attached to the quinazoline core led to increased antiproliferative activity. mdpi.com For instance, computational studies on 4-anilinoquinazoline (B1210976) EGFR inhibitors revealed that halogen substitutions lead to noticeable alterations in electronic properties, such as dipole moment, which impacts interactions at the EGFR binding site. mdpi.com The specific placement of a chlorine atom can modulate activity, and in certain contexts, an ortho-substituent may affect N-arylation reactions due to steric hindrance. nih.gov

| Substitution Position | Halogen | Observed Effect on Activity | Reference |

|---|---|---|---|

| C-6 of Quinazoline | Bromine (Br) | Generally enhances anticancer and anti-inflammatory activity. | nih.govmdpi.com |

| C-6 and C-8 of Quinazolinone | Iodine (I) | Significantly improved antibacterial activity. | nih.gov |

| C-4 Phenyl Ring | Chlorine (Cl) | Can increase antiproliferative activity and alter electronic properties. | mdpi.commdpi.com |

| ortho-position of Aniline | Various | Can affect N-arylation reactions due to steric hindrance. | nih.gov |

Impact of Modifications at the C-2 Position (Hydroxyl Group and its Tautomers, e.g., Thiol, Alkylation)

The C-2 position of the quinazoline scaffold is a critical site for modification, and alterations to the hydroxyl group or its tautomeric forms significantly impact biological activity. The quinazolin-2-ol (B1296456) exists in tautomeric equilibrium with its quinazolin-2-one form.

Replacing the hydroxyl group with a thiol (mercapto) group, forming a quinazoline-2-thione, has been a successful strategy in designing new anticancer agents. nih.gov A recent study focused on a series of 6-bromo-quinazoline-4(3H)-one derivatives featuring a thiol group at the C-2 position. nih.govresearchgate.netnih.gov SAR studies revealed that the nature of the substituent attached to the sulfur atom was crucial for activity. nih.govresearchgate.net For example, an aliphatic linker attached to the C-2 thiol group resulted in the most potent compound against MCF-7 and SW480 cancer cell lines. researchgate.netnih.gov In contrast, attaching an aromatic benzyl (B1604629) group directly to the thiol moiety led to a decrease in activity. researchgate.net

Alkylation at this position, particularly S-alkylation of the C-2 thiol group, has also been explored. Placing a thioalkyl fragment at the C-2 position of quinazoline has been shown to increase activity in certain contexts. nih.gov In a series of S-alkylated quinazolin-4(3H)-ones, modifications to the S-alkylated substituent were a key part of the molecular design strategy to develop EGFR/VEGFR-2 inhibitors. nih.gov However, in other studies, the introduction of bulkier groups at C-2, such as propoxy or phenoxy, led to a significant decrease in antiproliferative activity. nih.gov This suggests that the size and nature of the C-2 substituent are critical and must be optimized for potent activity.

| C-2 Modification | Specific Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| Thiol Group (Thione Tautomer) | -SH with Aliphatic Linker | Potent anticancer activity. | researchgate.netnih.gov |

| Thiol Group (Thione Tautomer) | -SH with Aromatic (Benzyl) Linker | Decreased anticancer activity. | researchgate.net |

| S-Alkylation | Thioalkyl fragment | Can increase activity (e.g., BCRP inhibition). | nih.gov |

| Alkoxy Groups | Propoxy, Phenoxy | Significantly decreased antiproliferative activity. | nih.gov |

Effects of Substitutions at the C-4 Phenyl Ring and its Ortho-Chlorine

The 4-phenyl ring is a key structural element for interaction with biological targets, and its substitution pattern, including the existing ortho-chlorine, is a major determinant of activity. The development of lipophilic character at the C-4 position of the quinazoline ring is often desired for achieving novel inhibitory affinity. nih.gov

SAR studies have shown that the nature and position of substituents on the C-4 phenyl ring are critical. In one study of 1-phenyl-1-(quinazolin-4-yl)ethanols, various aromatic groups were tested at the C-4 position, but none showed higher antiproliferative activity than the lead compound with an unsubstituted phenyl ring, indicating that this position is sensitive to substitution. nih.gov

The ortho-chlorine substituent itself plays a dual role. It influences the electronic properties of the phenyl ring and imposes steric constraints, forcing the ring into a specific conformation relative to the quinazoline core. This fixed orientation can be crucial for fitting into a receptor's binding pocket. Modifying or replacing this chlorine can have significant consequences. For example, moving the chlorine to the meta or para position, or replacing it with other groups (e.g., electron-donating or other electron-withdrawing groups), would alter the molecule's electronic and steric profile, likely leading to a change in biological activity. While direct SAR studies on moving the ortho-chlorine of the title compound are not widely available, studies on related structures show that such positional changes of substituents on a phenyl ring can dramatically alter cytotoxic activities. nih.gov

Role of Nitrogen Substituents and Ring Modifications in the Quinazoline Scaffold

The nitrogen atoms at positions 1 and 3 of the pyrimidine (B1678525) ring are essential for the biological activity of many quinazoline derivatives. They often act as hydrogen bond acceptors, forming critical interactions with target proteins like EGFR kinase. nih.gov SAR studies have revealed that the formation of hydrogen bonds between the N-1 of the quinazoline ring and methionine residues in the kinase active site contributes to a tighter binding conformation and increased potency. nih.gov

Substitution at the N-3 position is also a common strategy for modulating activity. The introduction of various substituents at N-3 can improve potency and alter the compound's pharmacological profile. nih.gov For instance, the substitution of heteroaryl and aryl moieties at N-3 has been shown to improve analgesic and anti-inflammatory activities in some series. nih.gov However, these modifications must be carefully selected, as bulky substituents can also lead to decreased activity.

Modifications to the quinazoline scaffold itself, such as fusing another ring to it, can lead to novel compounds with different activity profiles. For example, fusing a triazole ring to the quinazoline core has resulted in various isomeric triazoloquinazolines with a wide range of biological activities, including anticancer and anti-inflammatory effects. researchgate.net

| Modification | Position | Role / Effect | Reference |

|---|---|---|---|

| Nitrogen Atom | N-1 | Acts as a hydrogen bond acceptor, crucial for binding to kinases like EGFR. | nih.gov |

| Nitrogen Atom | N-3 | Acts as a hydrogen bond acceptor (via water bridge); a key site for substitution to modulate activity. | nih.govnih.gov |

| Ring Fusion | Quinazoline Scaffold | Fusion with other rings (e.g., triazole) creates new scaffolds with diverse biological activities. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinazoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govbiointerfaceresearch.com For quinazoline derivatives, 2D and 3D-QSAR models have been developed to predict anticancer activity and guide the design of new, more potent analogues. nih.govbiointerfaceresearch.com

These models use molecular descriptors—parameters that characterize the physicochemical properties of the molecules—to correlate with activity. Important descriptors for quinazoline derivatives often include constitutional, functional, 2D autocorrelation, and charge descriptors. nih.gov 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide further insights by mapping the steric, electrostatic, and hydrophobic fields of the molecules. nih.gov

For quinazolin-4(3H)-one analogues acting as EGFR inhibitors, robust 3D-QSAR models have been successfully developed. nih.govresearchgate.net The contour maps generated from these models highlight regions where certain properties are favorable or unfavorable for activity. For example, a CoMFA model might indicate that bulky, sterically favored groups are preferred in one region, while electropositive groups are favored in another. These models have been validated and used to design novel compounds with enhanced predicted activity. nih.govresearchgate.net Such studies provide a theoretical framework for understanding the SAR of the 6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol scaffold and can guide the rational design of its future analogues. frontiersin.org

Emerging Trends and Future Research Directions

Advanced Synthetic Methodologies for Diversifying Quinazoline-2-ol Derivatives

The diversification of the 6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol scaffold is crucial for exploring its structure-activity relationship (SAR). Modern synthetic chemistry offers a plethora of advanced methodologies to create extensive libraries of derivatives efficiently and sustainably.

Recent reviews highlight several innovative techniques applicable to quinazolinone synthesis:

Metal-Catalyzed Reactions: Transition metal catalysts, particularly copper and manganese, have been employed for C-N coupling reactions in quinazoline (B50416) synthesis, offering efficient and novel pathways. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for quinazolinone derivatives. researchgate.netujpronline.com

Ultrasound-Promoted Reactions: Sonication provides an alternative energy source that can accelerate reactions and lead to higher efficiency in synthesizing quinazoline scaffolds. ujpronline.com

One-Pot Synthesis: Multi-component, one-pot reactions are increasingly popular as they offer a streamlined approach to complex molecules from simple starting materials, reducing waste and saving time. nih.govresearchgate.net

Environmentally Friendly Approaches: The use of aqueous media and eco-friendly catalysts is a growing trend, aligning with the principles of green chemistry. researchgate.net

These methods can be applied to modify the core structure of this compound at various positions. For instance, the bromine at C6, the chlorine on the phenyl ring, and the hydroxyl group at C2 are all amenable to further chemical transformations, allowing for the introduction of a wide array of functional groups to probe their effects on biological activity.

Table 1: Comparison of Modern Synthetic Methodologies for Quinazoline Derivatives

| Methodology | Advantages | Potential Application for Diversification |

|---|---|---|

| Metal-Catalyzed Cross-Coupling | High efficiency, broad substrate scope | Functionalization at the C6-bromo position |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Accelerated library synthesis |

| Ultrasound-Promoted Reactions | Enhanced reaction rates, milder conditions | Efficient cyclization and substitution reactions |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the design-test-analyze cycle. nih.govnih.gov For a scaffold like this compound, these computational tools can be instrumental in navigating the vast chemical space to identify derivatives with optimal properties.

Key applications of AI/ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing data for quinazoline derivatives to build models that predict various properties, such as biological activity against specific targets, absorption, distribution, metabolism, and excretion (ADME), and toxicity. nih.govgithub.io This allows for the in silico screening of virtual libraries, prioritizing compounds for synthesis.

Quantitative Structure-Activity Relationship (QSAR): AI-driven QSAR models can identify the key structural features that correlate with a desired biological effect, guiding the rational design of more potent and selective analogs. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are predicted to have high activity and favorable drug-like properties, offering novel chemical starting points. nih.gov

By integrating AI and ML, researchers can focus synthetic efforts on a smaller, more promising set of compounds, significantly reducing the time and cost associated with drug development. nih.gov

Development of Multi-Targeted Ligands Based on the Quinazoline Scaffold

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of diseases like cancer. nih.gov The development of multi-targeted ligands, or "dual inhibitors," which can modulate multiple disease-relevant pathways simultaneously, is a promising therapeutic strategy. nih.govresearchgate.net The quinazoline scaffold has proven to be an excellent framework for designing such agents. nih.gov

Recent research has demonstrated the potential of quinazoline derivatives as dual inhibitors for various targets, including:

Kinase Inhibition: Quinazolines are well-known kinase inhibitors, with several FDA-approved drugs targeting receptors like EGFR and VEGFR. nih.govnih.gov Research is ongoing to develop quinazolines that can simultaneously inhibit multiple kinases, such as FLT3 and Aurora kinases (AURKA), or EGFR and PI3K, which could overcome drug resistance. nih.govresearchgate.net

HDAC and Kinase Inhibition: Combining histone deacetylase (HDAC) inhibition with kinase inhibition in a single molecule is an emerging anticancer strategy. The quinazoline core has been successfully used to create dual HDAC and PI3K inhibitors. nih.gov

Starting with the this compound structure, medicinal chemists can design hybrid molecules that incorporate pharmacophores known to interact with other relevant cancer targets, potentially leading to synergistic therapeutic effects and a reduced likelihood of resistance. nih.gov

Exploration of Novel Biological Activities and Therapeutic Applications

While the quinazoline nucleus is heavily associated with anticancer activity, its derivatives possess a remarkably broad range of biological effects. mdpi.commediresonline.org Future research should aim to explore the full therapeutic potential of this compound and its analogs beyond oncology.

The diverse pharmacological activities reported for quinazoline and quinazolinone derivatives present numerous avenues for investigation:

Antimicrobial Activity: Derivatives have shown significant antibacterial and antifungal properties. mediresonline.orgscispace.com Specifically, 6-bromo quinazolinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. acgpubs.orgresearchgate.net

Anti-inflammatory Activity: Certain quinazolinones exhibit potent anti-inflammatory effects, for example, by inhibiting the expression of inflammatory mediators like COX-2. scispace.comnih.gov

Antiviral Activity: The quinazoline scaffold has been explored for its potential in developing antiviral agents. scispace.com

Anticonvulsant and CNS Activity: Some quinazoline derivatives have shown activity as CNS depressants and anticonvulsants. scispace.com

Systematic screening of a library of derivatives based on this compound against a wide panel of biological targets could uncover novel and unexpected therapeutic applications.

Table 2: Reported Biological Activities of Quinazoline Derivatives

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Anticancer | Oncology | nih.govnih.gov |

| Antibacterial | Infectious Diseases | mediresonline.org |

| Antifungal | Infectious Diseases | researchgate.net |

| Anti-inflammatory | Inflammatory Disorders | nih.gov |

| Antiviral | Infectious Diseases | scispace.com |

Structural Optimization for Enhanced Potency and Selectivity

Structural optimization is a critical step in transforming a lead compound into a viable drug candidate. For this compound, this involves systematically modifying its structure to improve its potency against the desired target while minimizing off-target effects.

Structure-activity relationship (SAR) studies on related quinazolinones provide valuable insights for optimization:

Substitution at C6: The presence of a halogen, such as the bromine in the title compound, at the 6-position has been shown to enhance anticancer activity. nih.gov Further exploration with other substituents at this position could fine-tune this effect.

Substitution at C2 and C4: Modifications at the C2 and C4 positions of the quinazoline ring are known to significantly impact biological activity. researchgate.net Varying the substituents on the 4-phenyl ring or replacing the 2-hydroxyl group could lead to improved target engagement.

Bulky Substituents: The introduction of bulky groups at the 6- or 7-positions of the quinazoline core has been shown in some cases to increase potency. mdpi.com

A combination of traditional medicinal chemistry approaches and computational modeling can guide the rational design of next-generation analogs. The goal is to achieve a superior therapeutic index by maximizing efficacy and minimizing toxicity through precise structural modifications. nih.govnih.gov

Q & A

Q. What are the key considerations for synthesizing 6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol?

The synthesis typically involves multi-step reactions, such as condensation between a benzoxazinone precursor and amino reagents under reflux conditions. For example, glacial acetic acid is used as a catalyst, and reaction progress is monitored via TLC (cyclohexane:ethyl acetate, 2:1). Recrystallization in ethanol ensures purity . Critical parameters include temperature control (reflux at ~110°C), solvent selection, and stoichiometric ratios to avoid side products like unsubstituted quinazolinones .

Q. How is the purity and structural integrity of this compound validated?

Analytical techniques include:

- TLC : To monitor reaction progress and confirm homogeneity.

- NMR spectroscopy : and NMR identify substituent positions (e.g., bromine and chlorine signals at δ 7.4–8.1 ppm for aromatic protons).

- HPLC : Quantifies purity (>95%) and detects trace impurities.

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1705 cm) .

Q. What preliminary biological assays are suitable for evaluating this compound?

Initial screening often focuses on enzyme inhibition (e.g., kinases) or antimicrobial activity. Protocols include:

- Kinase inhibition assays : Measure IC values using ATP-coupled methods.

- Antimicrobial disk diffusion : Test against Gram-positive/negative bacteria.

- Cytotoxicity assays : Use MTT or resazurin-based methods on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in halogenated quinazoline synthesis?

Use a Design of Experiments (DoE) approach to test variables:

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 80–120°C | 110°C |

| Solvent | Acetic acid, DMF, ethanol | Glacial acetic acid |

| Reaction time | 2–6 hours | 4 hours |

| Post-reaction quenching with ice-water and recrystallization in ethanol increases yield to ~70% . |

Q. What crystallographic methods resolve structural ambiguities in halogenated quinazolines?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is standard. Key steps:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure solution : SHELXD for phase determination.

- Refinement : SHELXL with anisotropic displacement parameters for heavy atoms (Br, Cl). ORTEP-3 generates publication-quality thermal ellipsoid diagrams .

Q. How to address contradictions in reported biological activity data for quinazoline derivatives?

- Reproducibility checks : Validate assays under standardized conditions (e.g., cell line passage number, serum-free media).

- Meta-analysis : Compare IC values across studies, adjusting for assay sensitivity (e.g., fluorogenic vs. colorimetric substrates).

- Mechanistic studies : Use siRNA knockdown or CRISPR to confirm target specificity .

Q. What strategies enhance the solubility and bioavailability of this compound?

- Prodrug synthesis : Introduce hydrolyzable groups (e.g., acetyl or PEG) at the hydroxyl position.

- Nanoparticle encapsulation : Use PLGA or liposomes to improve aqueous dispersion.

- Co-crystallization : Explore co-formers (e.g., succinic acid) to modify crystal packing .

Methodological Guidance

- For crystallographers : Use SHELXTL for refinement and Olex2 for visualization to resolve disordered halogen atoms .

- For synthetic chemists : Employ microwave-assisted synthesis to reduce reaction times by 40% while maintaining yield .

- For pharmacologists : Combine in vitro assays with molecular docking (AutoDock Vina) to predict binding modes to kinase active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.